molecular formula C18H14ClN3O2S B2950783 N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 484019-17-2

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2950783
CAS No.: 484019-17-2
M. Wt: 371.84
InChI Key: HUJHIXDLQNXCHR-UHFFFAOYSA-N
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Description

N-(4-(2-((4-Chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS Number: 484019-17-2) is a synthetic organic compound with a molecular formula of C18H14ClN3O2S and a molecular weight of 371.84 g/mol . This molecule features a benzamide group linked to a thiazole ring, which is in turn connected to a 4-chloroaniline moiety. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a versatile scaffold of significant interest in medicinal chemistry due to its diverse biological activities and presence in various therapeutic agents . Researchers are particularly interested in thiazole-containing compounds for their potential to interact with biological systems, including the inhibition of enzymes and modulation of receptor activity . Scientific literature indicates that structurally related N-(thiazol-2-yl)benzamide analogs have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These compounds represent a valuable pharmacological toolset for investigating the poorly understood physiological functions of ZAC in the central nervous system and peripheral tissues . As such, this compound is a valuable intermediate or reference standard for researchers in chemical biology and drug discovery. It is supplied for laboratory research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c19-13-6-8-14(9-7-13)20-16(23)10-15-11-25-18(21-15)22-17(24)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJHIXDLQNXCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves the reaction of 2-amino-4-(4-chlorophenyl)thiazole with benzoyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Mechanism of Action

The mechanism of action of N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthesis routes, and biological activities:

Compound Core Structure Key Substituents Reported Activities Key Differences
N-(4-(2-((4-Chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide Thiazole + benzamide - 4-Chlorophenyl acetamide
- Benzamide at thiazol-2-yl
Inferred: Potential kinase inhibition, antimicrobial activity (based on analogues) Benchmark for comparison; unique 4-chlorophenyl acetamide-thiazole linkage
4-Chloro-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide Thiazole + benzamide - 2-Methoxyphenethyl acetamide
- Benzamide at thiazol-2-yl
Not reported Methoxy group instead of chloro; altered electronic profile
N-(2-(5-(4-Nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl)benzamide Thiazolidinone + benzamide - 4-Nitrobenzylidene
- 4-Chlorophenyl
- Thiazolidinone core
Antimicrobial (pMICam = 1.86 µM/mL) Thiazolidinone vs. thiazole; nitro group enhances electron-withdrawing effects
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Thiazole + benzamide - 2,4-Dichlorophenyl
- No acetamide side chain
Anti-inflammatory, analgesic Simpler structure; lacks acetamide moiety, reducing hydrogen-bonding potential
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Thiazole + benzylidene - 4-Chlorophenyl
- Dimethylamino benzylidene
Cyclin-dependent kinase inhibition Benzylidene Schiff base instead of benzamide; altered binding mode

Key Observations

Substituent Effects on Bioactivity: The 4-chlorophenyl group is a recurring motif in antimicrobial and kinase-inhibitory compounds (e.g., ). Its electron-withdrawing nature likely enhances binding to hydrophobic pockets in target enzymes.

Synthetic Routes: The target compound’s synthesis likely involves coupling a 4-chlorophenyl acetamide intermediate with a thiazole precursor, similar to methods in . In contrast, thiazolidinone derivatives (e.g., ) require cyclization steps, which may limit scalability compared to direct thiazole functionalization.

Biological Performance: Thiazolidinone derivatives (e.g., compound 7 in ) exhibit potent antimicrobial activity, but their bulkier cores may reduce bioavailability compared to thiazoles. Kinase inhibitors like highlight the importance of planar aromatic systems (e.g., benzylidene) for target engagement, a feature absent in the target compound.

Physicochemical and Pharmacokinetic Comparison

Parameter Target Compound 4-Chloro-N-(thiazol-2-yl)benzamide Thiazolidinone Derivative
Molecular Weight 429.9 297.1 ~450 (estimated)
logP (Predicted) ~3.5 ~2.8 ~4.0
Hydrogen Bond Donors 2 1 3
Key Functional Groups Chloro, amide Chloro, amide Nitro, thiazolidinone

Biological Activity

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H16ClN3O2SC_{19}H_{16}ClN_{3}O_{2}S, with a molecular weight of approximately 385.9 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties .

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in disease processes. Similar compounds have demonstrated significant inhibitory effects on various biological targets, suggesting potential therapeutic applications in oncology and infectious diseases .

Antitumor Activity

Research indicates that thiazole-containing compounds exhibit notable antitumor activity. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects. A study reported that derivatives with thiazole moieties exhibited IC50 values as low as 1.61 µg/mL against certain tumor cells . The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances cytotoxicity.

Antimicrobial Activity

The compound also displays antimicrobial properties. Thiazole derivatives have been reported to possess antibacterial activity comparable to standard antibiotics like norfloxacin. In vitro studies indicated that certain thiazole derivatives exhibited significant inhibition against a range of bacterial strains .

Case Study 1: Anticancer Potential

In a study evaluating the anticancer potential of thiazole derivatives, researchers synthesized several compounds and tested their efficacy against various cancer cell lines. One compound demonstrated an IC50 value of 1.98 µg/mL against A-431 cells, indicating potent antitumor activity . The study highlighted the importance of substituents on the phenyl ring in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiazole derivatives showed promising results. Compounds were synthesized and tested against Staphylococcus epidermidis, revealing that certain derivatives had superior activity compared to traditional antibiotics due to their unique structural features .

Data Summary Table

Biological Activity IC50 Value (µg/mL) Target
Antitumor1.61Various Cancer Cell Lines
Antitumor1.98A-431 Cell Line
Antimicrobial< 10Staphylococcus epidermidis

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide and its derivatives?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, thiazole rings are formed by reacting 2-aminothiazole derivatives with chloroacetamide intermediates under reflux conditions. A key step involves coupling 4-chlorophenyl-substituted acetamide with benzamide-thiazole precursors using catalysts like triethylamine in aprotic solvents (e.g., dimethyl ketone) . Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol or methanol .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H-NMR : Identifies protons in aromatic (δ 6.57–8.61 ppm) and amide (δ 11.86 ppm) regions, confirming substituent positions .
  • IR : Detects functional groups (e.g., C=O at ~1715 cm⁻¹, N-H at ~2922 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 378.25 [M+H]⁺ for related analogs) .

Q. What in vitro assays are standard for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., E. coli, S. aureus) .
  • Antioxidant Potential : DPPH radical scavenging (IC₅₀ calculation) and lipid peroxidation inhibition in rat liver microsomes .
  • Enzyme Inhibition : α-Glucosidase or kinase inhibition assays using spectrophotometric methods .

Advanced Research Questions

Q. How can computational methods like molecular docking and MD simulations enhance the understanding of this compound’s bioactivity?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., α-glucosidase). Key interactions include hydrogen bonds with catalytic residues (e.g., Asp349) and hydrophobic contacts with the thiazole ring .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and binding free energies (MM/PBSA) .

Q. What strategies resolve discrepancies between in vitro activity and computational predictions for thiazole-based benzamides?

  • Methodological Answer :

  • Data Triangulation : Cross-validate using multiple assays (e.g., EROD for cytochrome P450 interactions alongside DPPH) .
  • Solubility Adjustments : Modify substituents (e.g., trifluoromethyl groups) to improve membrane permeability, addressing false negatives in cell-based assays .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed bioactivity .

Q. How do structural modifications (e.g., halogen substitution) influence pharmacokinetic properties?

  • Methodological Answer :

  • 4-Chlorophenyl Group : Enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration but reducing aqueous solubility .
  • Thiazole Ring : Increases metabolic stability by resisting cytochrome P450 oxidation compared to imidazole analogs .
  • Benzamide Moieties : π-π stacking with serum albumin prolongs half-life but may require PEGylation for targeted delivery .

Q. What reaction optimization techniques improve yields in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Screening : Triethylamine vs. DIPEA for amide coupling efficiency .
  • Temperature Control : Reflux at 100°C for 2–4 hours minimizes side-product formation .
  • Workflow Automation : High-throughput robotic platforms for parallel synthesis of derivatives (e.g., 18 analogs in ) .

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